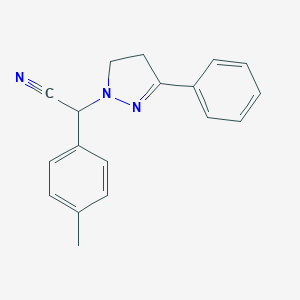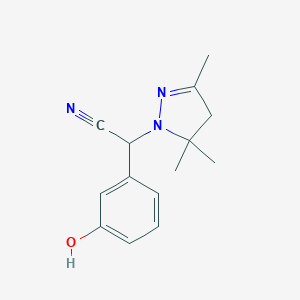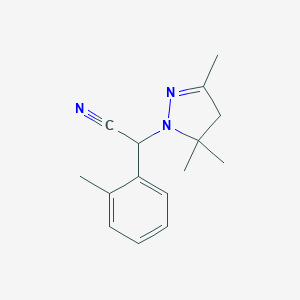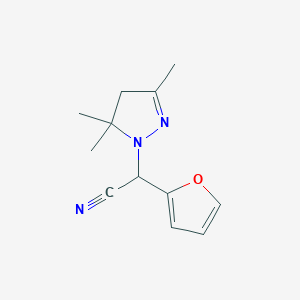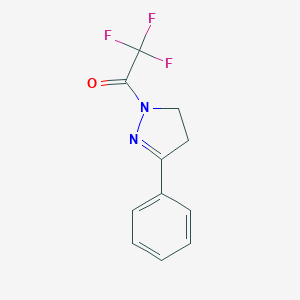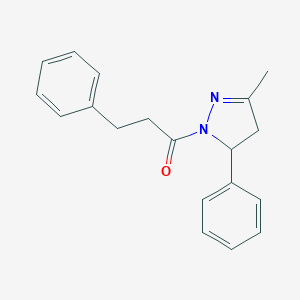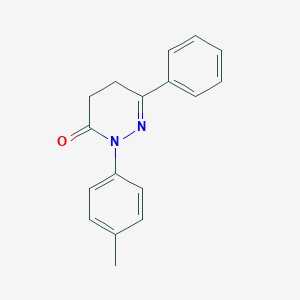
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is not fully understood, but it is believed to interact with specific receptors in the body and modulate their activity. It has been shown to have a high affinity for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate can have various biochemical and physiological effects, depending on the specific application. In pharmaceuticals, it has been shown to have potential anti-cancer and neuroprotective effects. In materials science, it has been shown to have potential antimicrobial and anti-corrosive properties. In catalysis, it has been shown to have potential catalytic activity in various chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate in lab experiments is its potential versatility and applicability in various fields. However, one of the main limitations is its complex synthesis method, which requires careful monitoring and specific conditions to obtain a high yield of the desired product.
Orientations Futures
There are several potential future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate. In pharmaceuticals, further studies are needed to investigate its potential therapeutic effects and mechanisms of action. In materials science, further studies are needed to explore its potential use in the synthesis of novel materials with unique properties. In catalysis, further studies are needed to investigate its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to optimize the synthesis method and improve the yield of the desired product.
In conclusion, 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and catalysis. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The reaction is carried out under specific conditions and requires careful monitoring to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In pharmaceuticals, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential use as a catalyst in various chemical reactions.
Propriétés
Nom du produit |
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H30N2O2/c1-15(14-21-12-10-20(5)11-13-21)23-18(22)16-6-8-17(9-7-16)19(2,3)4/h6-9,15H,10-14H2,1-5H3 |
Clé InChI |
MNKYJVRLUBFROW-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)



